molecular formula C9H10ClF2NO B13314356 (1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine

(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine

Cat. No.: B13314356
M. Wt: 221.63 g/mol
InChI Key: ZFMBWLIOBWVWSF-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine is a chiral amine compound characterized by the presence of a chloro and difluoromethoxy substituent on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: These reactions can be carried out using various reagents and catalysts, such as metal-based methods that transfer CF₂H to C(sp²) sites . The chloro substituent can be introduced through halogenation reactions using reagents like N-chlorosuccinimide (NCS).

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and halogenation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of non-ozone depleting difluorocarbene reagents has streamlined access to such molecules of pharmaceutical relevance .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction of the compound can lead to the formation of the corresponding amine derivatives.

    Substitution: The chloro and difluoromethoxy groups can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products:

  • Oxidation products include imines or oxides.
  • Reduction products are typically amine derivatives.
  • Substitution reactions yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and specificity, while the chloro substituent modulates its electronic properties, influencing its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

    (1S)-1-[5-chloro-2-(trifluoromethoxy)phenyl]ethan-1-amine: Similar structure but with a trifluoromethoxy group, leading to different electronic properties.

    (1S)-1-[5-bromo-2-(difluoromethoxy)phenyl]ethan-1-amine: Bromine substituent instead of chlorine, affecting its reactivity and biological activity.

    (1S)-1-[5-chloro-2-(methoxy)phenyl]ethan-1-amine: Methoxy group instead of difluoromethoxy, resulting in different pharmacokinetic properties.

Uniqueness: The presence of both chloro and difluoromethoxy groups in (1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine imparts unique electronic and steric properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H10ClF2NO

Molecular Weight

221.63 g/mol

IUPAC Name

(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethanamine

InChI

InChI=1S/C9H10ClF2NO/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-5,9H,13H2,1H3/t5-/m0/s1

InChI Key

ZFMBWLIOBWVWSF-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Cl)OC(F)F)N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OC(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.